N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Description
Historical Context of Tetrazole Chemistry and Derivatives
The history of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first synthesized a derivative of this unique heterocyclic ring. nih.gov Comprising a five-membered ring with one carbon and four nitrogen atoms, tetrazoles are entirely synthetic and not found in nature. nih.gov Their high nitrogen content makes them structurally distinct among stable heterocycles. nih.gov The development of tetrazole chemistry has been steady, with significant advancements in synthesis methods making these compounds more accessible for a wide range of scientific investigations. bohrium.com
Significance of Substituted 1H-Tetrazole Scaffolds in Advanced Chemical Research
Substituted 1H-tetrazole scaffolds are of considerable interest across various scientific disciplines. In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability. nih.govwikipedia.org This has led to the incorporation of tetrazole moieties into numerous FDA-approved drugs. nih.gov Beyond pharmaceuticals, tetrazoles are utilized in materials science as components of energetic materials and gas generators due to their high enthalpy of formation. nih.govbohrium.com Their applications also extend to coordination chemistry and as precursors for other nitrogen-containing compounds. nih.govscielo.org.za
Structural Peculiarities of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine within the Landscape of Nitrogen Heterocycles
The structure of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is characterized by several key features. The core is a 1H-tetrazole-1,5-diamine, which is an aromatic, five-membered ring substituted with amino groups at the 1 and 5 positions. nih.gov The presence of two amino groups offers multiple sites for potential chemical interactions and further functionalization.
The substituent at the N1 position is a 2-fluorobenzyl group. The introduction of a benzyl (B1604629) group adds a bulky, aromatic component to the molecule. The fluorine atom on the phenyl ring is an interesting feature. Fluorine is highly electronegative and can influence the electronic properties of the molecule through inductive effects and by participating in hydrogen bonding. The position of the fluorine atom (ortho) can also induce specific conformational preferences due to steric interactions. The dihedral angle between the tetrazole ring and the fluorophenyl ring would be a key structural parameter. nih.gov
Rationale and Current Research Gaps Pertaining to N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
The rationale for synthesizing and studying N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine would likely stem from the desire to combine the known properties of the tetrazole-1,5-diamine (B1197941) core with the modulating effects of the 2-fluorobenzyl group. For instance, in drug discovery, the 2-fluorobenzyl group is sometimes incorporated to enhance binding affinity to biological targets or to improve pharmacokinetic properties.
The primary research gap is the lack of any published synthesis or characterization of this specific compound. While synthetic routes to N-substituted 1H-tetrazoles are well-established, the application of these methods to produce N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine has not been reported. researchgate.netorganic-chemistry.org Consequently, its chemical, physical, and biological properties remain unknown.
Scope and Objectives of Academic Research on N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Future academic research on N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine would logically begin with its synthesis and characterization. Key objectives would include:
Synthesis: Developing a reliable and efficient synthetic pathway to the target molecule. This would likely involve the reaction of a suitable 2-fluorobenzyl precursor with 1H-tetrazole-1,5-diamine or building the tetrazole ring with the substituent already in place.
Structural Analysis: A thorough structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. This would confirm the connectivity and provide insights into the three-dimensional structure of the molecule.
Physicochemical Properties: Determining fundamental properties such as melting point, solubility, and stability.
Exploration of Potential Applications: Depending on the observed properties, research could branch into areas such as medicinal chemistry (e.g., screening for biological activity) or materials science.
Due to the absence of specific data for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the following data tables are based on the parent compound, 1H-Tetrazole-1,5-diamine, to provide some context.
Table 1: Physicochemical Properties of 1H-Tetrazole-1,5-diamine
| Property | Value |
|---|---|
| Molecular Formula | CH4N6 |
| Molecular Weight | 100.08 g/mol |
| Appearance | Crystalline solid |
Data sourced from PubChem CID 307904. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| N |
| 1H-tetrazole |
Structure
3D Structure
Properties
IUPAC Name |
1-N-[(2-fluorophenyl)methyl]tetrazole-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN6/c9-7-4-2-1-3-6(7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMOEWMAUIBRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C(=NN=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N1 2 Fluorobenzyl 1h Tetrazole 1,5 Diamine and Its Analogues
Strategies for 1,5-Diamino-1H-tetrazole Core Formation
The formation of the 1,5-diamino-1H-tetrazole (DAT) core is a critical step that can be achieved through several established and emerging synthetic routes. These methods primarily revolve around constructing the tetrazole ring from acyclic precursors or derivatizing an existing tetrazole scaffold.
The most fundamental and widely utilized method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction. researchgate.net This reaction typically involves the combination of a nitrile (-C≡N) and an azide (B81097) (N₃⁻) to form the five-membered heterocyclic ring. nih.govyoutube.com This approach is noted for its atom economy and the direct formation of the stable aromatic tetrazole system. youtube.com
For the synthesis of 5-substituted-1H-tetrazoles, the reaction between an organic nitrile and an azide source, such as sodium azide, is common. scielo.br The reaction can be promoted by Lewis or Brønsted acids, which activate the nitrile component towards nucleophilic attack by the azide anion. youtube.com While many cycloaddition strategies yield 5-substituted or 1,5-disubstituted tetrazoles, specific precursors are required to generate the 1,5-diamino architecture. The synthesis of 1,5-diamino-1H-tetrazole (DAT) has been reported, with newer methods developed to avoid hazardous byproducts like lead azide. nih.govacs.org
Table 1: Overview of Cycloaddition Reaction Components
| Component 1 | Component 2 | Catalyst/Promoter | Product Core |
|---|---|---|---|
| Organic Nitrile | Sodium Azide | Lewis Acid (e.g., ZnBr₂) | 5-Substituted-1H-tetrazole |
| Organic Nitrile | Sodium Azide | Brønsted Acid (e.g., NH₄Cl) | 5-Substituted-1H-tetrazole |
| Cyanogen Azide | Ammonia | - | Aminotetrazole derivative |
This table illustrates general components for tetrazole synthesis via cycloaddition.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and convergent pathway to complex molecules, including substituted tetrazoles. nih.gov The Ugi-azide reaction is a prominent isocyanide-based MCR that provides access to 1,5-disubstituted tetrazoles. nih.govnih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or hydrazoic acid). nih.gov
The versatility of the Ugi-azide MCR allows for the generation of diverse tetrazole libraries by varying the input components. acs.org To construct a 1,5-diamino-1H-tetrazole core, a protected hydrazine (B178648) could potentially be used as the amine component. Following the MCR, a deprotection step would reveal the N1-amino group. This strategy highlights the power of MCRs to rapidly assemble complex heterocyclic scaffolds that are central to medicinal chemistry. researchgate.netnih.gov
Key Features of Ugi-Azide Reaction for Tetrazole Synthesis:
Convergence: Combines four components in one pot.
Diversity: Allows for wide variation of substituents at the N1 and C5 positions.
Efficiency: High atom economy and operational simplicity.
Relevance: A key method for producing 1,5-disubstituted tetrazoles, which can act as cis-amide bond mimics. nih.govacs.org
One documented strategy involves the nucleophilic substitution of a suitable leaving group at the C5 position of the tetrazole ring. For instance, 5-sulfonyltetrazoles can undergo amination to produce 1-substituted 5-aminotetrazoles. nih.gov Another potential pathway involves the synthesis of a tetrazole bearing a group that can be chemically converted into an amino group, such as the reduction of a nitro or azide functionality. The conversion of alcohols to sulfonates or halides, followed by substitution with an azide and subsequent reduction, is a classic FGI sequence that can be adapted for this purpose. ub.eduvanderbilt.edu
Table 2: Example Functional Group Interconversion Pathways
| Starting Functional Group | Reagents | Resulting Functional Group | Position on Tetrazole |
|---|---|---|---|
| -SO₂R (Sulfone) | Amine/Ammonia | -NH₂ | C5 |
| -Cl, -Br (Halide) | Sodium Azide, then H₂/Pd/C | -NH₂ | C5 or N1 |
| -OH (Hydroxyl) | 1. MsCl, Et₃N; 2. NaN₃; 3. LiAlH₄ | -NH₂ | C5 or N1 (via alkyl chain) |
Introduction of the 2-Fluorobenzyl Moiety
Once the 1,5-diamino-1H-tetrazole core is obtained, the final step is the introduction of the 2-fluorobenzyl group. This is typically achieved via an N-alkylation reaction, a process that requires careful control to ensure the desired regioselectivity.
The alkylation of N-unsubstituted tetrazoles presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comorganic-chemistry.org The outcome of the alkylation is influenced by a combination of electronic and steric factors related to the C5-substituent, the nature of the alkylating agent, the base, and the solvent. rsc.org
For 5-amino-substituted tetrazoles, the electron-donating nature of the amino group generally influences the nucleophilicity of the ring nitrogens. In the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two distinct regioisomers were formed and separated, demonstrating the practical challenge of achieving regioselectivity. mdpi.com The preferential formation of the N1 or N2 isomer often depends on whether the reaction is under kinetic or thermodynamic control. Generally, the N2-substituted isomer is thermodynamically more stable, but the N1 isomer can be favored under certain kinetically controlled conditions. beilstein-journals.org
Table 3: Factors Influencing Regioselectivity in Tetrazole Alkylation
| Factor | Influence on N1 vs. N2 Selectivity |
|---|---|
| C5-Substituent | Electron-donating groups may favor N1/N4 protonation and subsequent N1 alkylation, while electron-withdrawing groups often direct to N2. dtic.mil |
| Alkylating Agent | Bulky electrophiles may sterically favor the less hindered N2 position. The reaction mechanism (S |
| Base and Solvent | The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF) can alter the equilibrium of tetrazole anions and influence the reaction pathway. beilstein-journals.org |
| Counter-ion | The nature of the cation from the base can influence the site of alkylation through coordination effects. |
The direct attachment of the 2-fluorobenzyl group to the N1 nitrogen of 1,5-diamino-1H-tetrazole is accomplished through a benzylation reaction. Standard protocols employ a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride, as the electrophile. The reaction is conducted in the presence of a base to deprotonate the tetrazole ring, thereby generating the nucleophilic tetrazolate anion.
Commonly used bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH) in polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF). mdpi.combeilstein-journals.org The selection of the base and solvent system is crucial for optimizing both the reaction yield and the regioselectivity. For example, using sodium hydride in THF has been shown to be a promising system for achieving high N1 selectivity in the alkylation of other N-heterocycles like indazoles. beilstein-journals.org While specific catalyst systems for this exact transformation are not extensively detailed, phase-transfer catalysts are sometimes employed in N-alkylation reactions of heterocycles to improve reactivity and yield, particularly in biphasic systems.
Table 4: Common Benzylation Protocol Components
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Alkylating Agent | 2-Fluorobenzyl bromide, 2-Fluorobenzyl chloride | Source of the 2-fluorobenzyl electrophile |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the tetrazole N-H to form the anion |
| Solvent | DMF, Acetonitrile, THF | Provides the medium for the reaction |
| Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst to facilitate reaction |
Direct and Indirect Functionalization Strategies at the N1-Amino Group
The introduction of substituents at the N1-amino position of the 1,5-diamino-1H-tetrazole (DAT) core is a critical step in the synthesis of the target compound and its analogues. This can be achieved through several functionalization strategies.
Direct Alkylation: A primary method for functionalizing the N1-amino group is direct alkylation. Research has demonstrated the feasibility of this approach through the reaction of 1,5-diamino-1H-tetrazole with alkyl halides. For instance, the reaction of DAT with iodomethane (B122720) results in methylation at one of the amino groups, leading to a new family of heterocyclic-based salts. nih.gov This reaction provides a direct precedent for the synthesis of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, where 2-fluorobenzyl bromide or a similar reactive species would be used as the alkylating agent in place of iodomethane. The reaction typically proceeds by nucleophilic attack of the amino group on the alkyl halide.
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,5-Diamino-1H-tetrazole | Iodomethane | 1,5-Diamino-4-methyl-4,5-dihydro-1H-tetrazolium iodide | nih.gov |
| 1,5-Diamino-1H-tetrazole | 2-Fluorobenzyl bromide (hypothetical) | N | - |
| 5-Substituted 1H-Tetrazoles | Aliphatic Amines (via diazotization) | 2,5-Disubstituted Tetrazoles | organic-chemistry.orgnih.gov |
Indirect Strategies: While direct alkylation is straightforward, indirect methods could offer alternative routes or be used to introduce more complex functionalities. One such approach involves the construction of the tetrazole ring from a primary amine already bearing the desired substituent. General methods for synthesizing 1-substituted tetrazoles often involve the reaction of a primary amine with triethyl orthoformate and sodium azide. organic-chemistry.orgresearchgate.net In this context, (2-fluorobenzyl)hydrazine (B57542) could potentially be used as a precursor to build the N1-amino-substituted tetrazole framework, although this is a more speculative route for this specific diamine structure.
Synthesis of Structural Analogues and Derivatives of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
The synthesis of structural analogues can be approached by systematically modifying different parts of the parent molecule: the benzyl moiety, the C5-amino group, or the tetrazole core itself.
Modification at the 2-Fluorobenzyl Moiety
Creating analogues by altering the 2-fluorobenzyl group is readily achievable by employing different substituted benzyl halides in the direct alkylation step described previously. This allows for the exploration of a wide range of electronic and steric effects on the molecule's properties. By substituting 2-fluorobenzyl bromide with other halogenated, alkylated, or alkoxylated benzyl bromides, a library of N1-substituted analogues can be generated.
Table of Potential Benzylating Agents for Analogue Synthesis
| Benzylating Agent | Resulting N1-Substituent |
|---|---|
| 3-Chlorobenzyl bromide | 3-Chlorobenzyl |
| 4-Methylbenzyl chloride | 4-Methylbenzyl |
| 2,4-Difluorobenzyl bromide | 2,4-Difluorobenzyl |
Derivatization at the C5-Amino Position
The presence of a second amino group at the C5 position offers another site for functionalization, leading to a diverse set of derivatives. After the initial N1-benzylation, the C5-amino group can undergo a variety of reactions common to primary amines. These include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced to secondary amines.
These derivatizations allow for the introduction of new functional groups that can significantly alter the molecule's physicochemical properties. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established field, providing a foundation for understanding the reactivity at the C5 position. scielo.org.za
Synthesis of Poly-substituted Tetrazole Frameworks
The synthesis of more complex, poly-substituted tetrazoles can be achieved by combining the strategies mentioned above or by employing more advanced synthetic methodologies. For instance, after N1-benzylation and C5-amination, further substitution could potentially be introduced on the tetrazole ring itself, although this is generally challenging due to the ring's electronic nature.
Multicomponent reactions (MCRs) offer a powerful alternative for constructing complex heterocyclic systems in a single step. nih.gov While a specific MCR for the target compound is not documented, designing a convergent synthesis using an appropriately substituted amine, an isocyanide, and an azide source could theoretically lead to highly substituted tetrazole frameworks. Such strategies are at the forefront of generating molecular diversity for various applications, including drug discovery. uokerbala.edu.iq
Spectroscopic and Crystallographic Characterization of N1 2 Fluorobenzyl 1h Tetrazole 1,5 Diamine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine.
The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-fluorobenzyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns (multiplicities) dictated by coupling to each other and to the fluorine atom. The methylene (B1212753) (-CH₂-) bridge protons would likely appear as a singlet or a doublet (due to coupling with fluorine) around δ 4.5-5.5 ppm. The protons of the two amino (-NH₂) groups are expected to produce broad singlets, the chemical shifts of which can be sensitive to solvent and concentration. Integration of these signals confirms the relative number of protons in each environment, validating the structure.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The spectrum would show four signals for the aromatic carbons of the fluorobenzyl ring, one for the methylene carbon, and one for the C5 carbon of the tetrazole ring. The carbon directly bonded to the fluorine atom (C2 of the benzyl (B1604629) ring) would exhibit a large one-bond coupling constant (¹JCF), serving as a key diagnostic peak. The chemical shifts confirm the presence of different carbon types (aromatic, aliphatic, and heterocyclic). researchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Note: These are predicted values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary.
| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Tetrazole Ring | C5 | - | ~155-160 |
| Tetrazole Ring | N1-NH₂ | Broad singlet | - |
| Tetrazole Ring | C5-NH₂ | Broad singlet | - |
| Methylene Bridge | -CH₂- | Singlet or doublet, ~4.5-5.5 | ~45-55 |
| Fluorobenzyl Ring | C1' | - | ~125-130 |
| Fluorobenzyl Ring | C2' | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| Fluorobenzyl Ring | C3', C4', C5', C6' | Multiplets, ~7.0-7.5 | ~115-135 |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for characterization. mdpi.com This method specifically probes the fluorine nucleus. For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the ¹⁹F NMR spectrum is expected to show a single signal, confirming the presence of one unique fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would likely appear as a multiplet due to coupling with nearby aromatic protons (³JHF) and potentially the methylene protons (⁴JHF), providing further confirmation of the 2-fluoro substitution pattern on the benzyl ring. semanticscholar.org
Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity between atoms, which is critical for confirming the proposed structure over other possible isomers. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For the target molecule, COSY would show cross-peaks between the adjacent protons on the fluorobenzyl aromatic ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It would definitively link the proton assignments of the fluorobenzyl ring and the methylene bridge to their corresponding carbon signals in the ¹³C NMR spectrum.
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Protons at | Correlate to Carbons at | Significance of Correlation |
|---|---|---|
| -CH₂- (Methylene) | C1' (Benzyl) | Confirms attachment of methylene to the benzyl ring. |
| -CH₂- (Methylene) | C2', C6' (Benzyl) | Further confirms methylene bridge position. |
| -CH₂- (Methylene) | C5 (Tetrazole) | Crucially confirms the N1-alkylation of the tetrazole ring via the methylene bridge. |
| H6' (Benzyl) | C1' (Benzyl) | Helps assign aromatic signals. |
| H6' (Benzyl) | -CH₂- (Methylene) | Confirms proximity of C6' to the methylene linker. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.
HRMS is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.govmdpi.com This allows for the unambiguous determination of the elemental composition and molecular formula. For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the molecular formula is C₈H₉FN₆. HRMS would be used to confirm this by matching the experimentally observed mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
Calculated Exact Mass for C₈H₉FN₆ [M+H]⁺: 209.09455 Da
An experimental value within a narrow tolerance (e.g., ±5 ppm) of this calculated mass would provide strong evidence for the correct molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to induce further fragmentation. nih.gov Analyzing the resulting fragment ions provides insight into the molecule's structure and connectivity, as weaker bonds tend to break preferentially. mdpi.comnih.gov
For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the most likely primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is typically labile. This would result in the formation of a stable 2-fluorobenzyl cation. Other characteristic fragmentations could include the loss of nitrogen gas (N₂) from the tetrazole ring.
Table 3: Expected Major Fragments in Tandem Mass Spectrometry (MS/MS) Note: These are predicted fragmentation patterns based on the chemical structure.
| m/z (Da) | Proposed Fragment Formula | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|---|
| 209.09 | [C₈H₁₀FN₆]⁺ | Protonated Molecular Ion [M+H]⁺ | - |
| 109.05 | [C₇H₆F]⁺ | 2-Fluorobenzyl cation | Cleavage of the N1-CH₂ bond. |
| 100.05 | [CH₄N₆]⁺ | 1H-tetrazole-1,5-diamine radical cation | Product of N1-CH₂ bond cleavage. |
| 91.05 | [C₇H₇]⁺ | Tropylium cation | Loss of fluorine from the 2-fluorobenzyl cation. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations
No experimental or calculated Infrared (IR) or Raman spectroscopy data for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine has been found. While studies on related compounds like 1,5-diamino-1H-tetrazole and other benzyl-tetrazoles exist, this information cannot be accurately extrapolated to provide specific vibrational frequencies, band assignments, or functional group analysis for the title compound. nih.govresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
There is no record of a single-crystal X-ray diffraction study for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine in the accessed literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates is unavailable.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
Without a determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions is not possible. While it can be hypothesized that the molecule would exhibit interactions common to similar structures—such as N-H···N hydrogen bonds from the amino and tetrazole groups, potential C-H···F or C-H···π interactions involving the fluorobenzyl moiety, and possible π-π stacking between aromatic rings—no specific data, distances, or motifs have been reported for this compound. researchgate.netnih.govnih.gov
Conformational Analysis in the Crystalline State
The conformation of the molecule in the solid state, including critical dihedral angles between the tetrazole ring and the 2-fluorobenzyl substituent, remains undetermined. This analysis is entirely dependent on single-crystal X-ray diffraction data, which is not available. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the crystallographic information file (.cif) generated from X-ray diffraction data. Therefore, no data on the percentage contributions of different intermolecular contacts (e.g., H···H, N···H, F···H) exists for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine. nih.govcore.ac.uknih.gov
Chemical Reactivity and Reaction Mechanisms of N1 2 Fluorobenzyl 1h Tetrazole 1,5 Diamine
Reactivity of the Tetrazole Ring System
The tetrazole ring is an electron-rich aromatic system, which influences its susceptibility to various chemical transformations. The presence of four nitrogen atoms significantly affects the electron density distribution within the ring, rendering it generally resistant to electrophilic attack but susceptible to certain nucleophilic reactions and ring-opening transformations.
The tetrazole core, characterized by a high density of nitrogen atoms, is generally deactivated towards electrophilic aromatic substitution. The lone pairs of the nitrogen atoms are integral to the aromatic sextet, and protonation or coordination with electrophiles would disrupt this stability.
Conversely, the tetrazole ring can be susceptible to nucleophilic attack, particularly at the C5 position, especially if the ring is activated by electron-wthdrawing groups or if the nucleophile is sufficiently strong. However, for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the presence of the amino group at the C5 position makes direct nucleophilic substitution at this carbon unlikely without prior modification.
The nitrogen atoms of the tetrazole ring, particularly N2, N3, and N4, possess lone pairs of electrons and can act as nucleophiles. Alkylation and acylation reactions on the tetrazole ring nitrogens are well-documented for various tetrazole derivatives. researchgate.netorganic-chemistry.orgmdpi.com The regioselectivity of these reactions is often influenced by steric and electronic factors of the substituents on the ring. rsc.org
Tetrazole rings can undergo thermal or photochemical ring-opening reactions. wikipedia.org For 1,5-disubstituted tetrazoles, thermal decomposition can lead to the formation of a nitrene by elimination of a nitrogen molecule. researchgate.net The subsequent reactivity of the nitrene intermediate can lead to a variety of products through insertion or rearrangement reactions.
Recyclization reactions of tetrazoles can also occur, often initiated by ring-opening to form highly reactive intermediates like nitrilimines, which can then undergo intramolecular or intermolecular cycloadditions to form new heterocyclic systems. wikipedia.org The specific conditions and substituent patterns on the tetrazole ring dictate the feasibility and outcome of these transformations.
Reactivity of the C5-Amino Group
The C5-amino group of N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is a key site for synthetic transformations. Its nucleophilicity allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. The reactivity of this group is influenced by the electronic properties of the tetrazole ring and the N1-substituent.
The primary amino group at the C5 position is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines). This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. researchgate.net Such reactions are common for 5-aminotetrazole (B145819) derivatives. mdpi.commdpi.com
For instance, studies on 5-aminotetrazole have shown that it can be condensed with various aromatic aldehydes in the presence of an acid catalyst, like glacial acetic acid, upon refluxing in a suitable solvent like ethanol. mdpi.com The resulting Schiff bases are often crystalline solids and can be characterized by spectroscopic methods.
Table 1: Examples of Condensation Reactions with Analogous 5-Aminotetrazoles
| 5-Aminotetrazole Derivative | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminotetrazole | Benzaldehyde | Absolute ethanol, Glacial acetic acid, Reflux 8h | N-benzylidene-1H-tetrazol-5-amine | 80-88 | mdpi.com |
| 5-Aminotetrazole | o-Vanillin | Absolute ethanol, Glacial acetic acid, Reflux 8h | 2-methoxy-6-(((1H-tetrazol-5-yl)imino)methyl)phenol | 80-88 | mdpi.com |
| 5-Aminotetrazole | 3-Hydroxybenzaldehyde | Absolute ethanol, Glacial acetic acid, Reflux 8h | 3-(((1H-tetrazol-5-yl)imino)methyl)phenol | 80-88 | mdpi.com |
This table is interactive and can be sorted by column headers.
Based on these examples, N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine would likely react with aldehydes and ketones to yield N⁵-alkylidene/arylidene-N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamines. The reaction rate and yield may be influenced by the steric and electronic nature of the carbonyl compound.
The C5-amino group, in conjunction with the N1 or N4 atom of the tetrazole ring, can act as a 1,3-binucleophile, enabling the construction of fused heterocyclic systems. A prominent example is the formation of tetrazolo[1,5-a]pyrimidines through reactions with β-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.org
This type of reaction, often a variation of the Biginelli reaction, involves the condensation of the 5-aminotetrazole derivative, an aldehyde, and a compound with an active methylene (B1212753) group (like a β-ketoester or a 1,3-diketone). beilstein-journals.org These multicomponent reactions can be performed under various conditions, including solvent-free heating or with catalytic amounts of an acid or iodine. researchgate.netnih.gov
The general mechanism involves an initial condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel condensation product). The C5-amino group of the tetrazole then undergoes a nucleophilic attack (Michael addition) on the β-carbon of this intermediate. Subsequent intramolecular cyclization via attack of a ring nitrogen onto the carbonyl carbon, followed by dehydration, yields the fused tetrazolo[1,5-a]pyrimidine (B1219648) ring system. nih.govresearchgate.net
Table 2: Synthesis of Fused Heterocycles from 5-Aminotetrazole Analogues
| Amine Component | Aldehyde | Active Methylene Compound | Conditions | Fused Heterocycle Product | Reference |
|---|---|---|---|---|---|
| 5-Aminotetrazole | Aromatic aldehydes | Acetylacetone | Solvent-free, 150-160°C | 5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Aminotetrazole | Aromatic aldehydes | Ethyl acetoacetate | TBBDA catalyst | 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates | researchgate.net |
| 5-Aminotetrazole | Aromatic aldehydes | Substituted acetophenones | TBBDA catalyst | 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines | researchgate.net |
This table is interactive and can be sorted by column headers. TBBDA = N,N,N,N-tetrabromobenzene-1,3-disulfonamide.
For N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, this reaction would lead to the formation of 8-(2-fluorobenzyl)-substituted tetrazolo[1,5-a]pyrimidine derivatives. The N1-substituent directs the cyclization to involve the N4 atom, leading specifically to the [1,5-a] fused system.
As a primary amine, the C5-amino group is expected to react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental transformations for primary amines. Acylation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent). Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides, typically in the presence of a base to neutralize the HCl byproduct.
While specific examples for N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine are not available, the synthesis of N-(5-amino-1H-tetrazol-1-yl)formamide from 1,5-diaminotetrazole and formic acid demonstrates the feasibility of acylating an amino group attached to a tetrazole nitrogen. nih.gov It is reasonable to assume that the C5-amino group, being a more typical primary aromatic-like amine, would undergo these reactions readily.
Table 3: Expected Amidation and Sulfonamidation Reactions
| Reagent Type | General Structure | Expected Product |
|---|---|---|
| Acyl Chloride | R-COCl | N⁵-acyl-N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine |
| Acid Anhydride | (R-CO)₂O | N⁵-acyl-N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine |
This table is interactive and can be sorted by column headers.
Influence of the 2-Fluorobenzyl Substituent on Overall Reactivity and Selectivity
The 2-fluorobenzyl group at the N1 position exerts both steric and electronic effects that modulate the reactivity of the molecule.
Electronic Effects: The benzyl (B1604629) group itself is generally considered electron-donating by induction. However, the fluorine atom at the ortho position is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density of the tetrazole ring and, consequently, reduce the nucleophilicity of the C5-amino group compared to an unsubstituted N1-benzyl analogue. This deactivation might make reactions at the C5-amino group, such as condensation or coupling, proceed at a slower rate or require harsher conditions.
Steric Effects: The 2-fluorobenzyl group introduces steric bulk around the N1 position. This steric hindrance is unlikely to directly affect reactions at the distal C5-amino group significantly. However, it plays a crucial role in directing regioselectivity in reactions involving the tetrazole ring itself, such as alkylation, by blocking access to the N2 position. In the context of the C5-amino group's reactivity, the primary influence of the N1-substituent is electronic. Studies on the alkylation of 5-substituted tetrazoles have shown that the regioselectivity (N1 vs. N2 substitution) is a complex interplay of steric hindrance, electronics, and reaction mechanism (SN1 vs. SN2 type pathways). In the case of the title compound, the N1 position is already occupied, and this substituent will influence the reactivity of the remaining functional group.
Kinetic and Mechanistic Investigations of Key Reactions
Detailed kinetic and mechanistic studies specifically for N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine are not documented. However, insights can be drawn from studies on related 5-aminotetrazole derivatives.
The thermal decomposition of 5-aminotetrazole derivatives has been investigated, showing multi-stage decomposition pathways with distinct kinetic parameters. For instance, the decomposition of some derivatives is controlled by a three-dimensional nucleation and growth model. While not a synthetic reaction, these studies provide insight into the stability and bond energies within the aminotetrazole framework.
In the context of fused heterocycle formation, the mechanism is generally accepted to proceed through a series of condensation, addition, and cyclization-dehydration steps. nih.govresearchgate.net The rate-limiting step can vary depending on the specific reactants and conditions. For example, in some Biginelli-type reactions, the initial Knoevenagel condensation between the aldehyde and the active methylene component can be the slowest step. In other cases, the Michael addition of the aminotetrazole or the final cyclization step may be rate-determining.
A review of multicomponent reactions involving 5-aminotetrazole highlights that its reactivity profile is distinct from other aminoazoles. beilstein-journals.org For example, the nucleophilicity of the ring nitrogens can be modulated by pH, which in turn can control reaction selectivity. beilstein-journals.org The isolation of intermediates in the reaction between 5-aminotetrazole, 2-fluorobenzaldehyde, and methyl acetopyruvate provided support for a proposed mechanism involving a tetrahydrotetrazolo[1,5-a]pyrimidine intermediate. This finding suggests that the final aromatization via dehydration is a distinct step in the sequence.
Computational and Theoretical Investigations of N1 2 Fluorobenzyl 1h Tetrazole 1,5 Diamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and the most stable arrangement of atoms in a molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine due to its balance of accuracy and computational efficiency. The selection of a functional and a basis set is a critical step in these studies. A commonly employed hybrid functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov
The choice of a basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is equally important. For a molecule containing fluorine and multiple nitrogen atoms, a Pople-style basis set such as 6-311G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ would be appropriate to accurately model the electronic environment. The inclusion of polarization (d,p) and diffuse functions is often necessary for a precise description of bonding and non-bonding interactions.
Theoretical calculations on related tetrazole derivatives have utilized methods like the G2 and G3 theories to obtain standard enthalpies of formation, indicating the use of high-level quantum chemical computations for this class of compounds. nih.gov
For a comprehensive understanding, the results from DFT are often compared with those from other quantum chemical methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single and double and perturbative triple excitations (CCSD(T)), offer higher levels of theory and can provide benchmark data. nih.govresearchgate.net These methods are computationally more demanding but can offer a more accurate description of electron correlation effects, which can be significant in nitrogen-rich systems.
Semi-empirical methods, on the other hand, provide a faster, albeit less accurate, means of calculation by incorporating experimental parameters. While not as precise as DFT or ab initio methods, they can be useful for preliminary explorations of large molecular systems or for dynamic simulations where a large number of calculations are required.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and more reactive. nih.gov For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and the amino groups, while the LUMO may be distributed over the benzyl (B1604629) and tetrazole rings.
Table 1: Representative Frontier Molecular Orbital Energies of a Tetrazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Note: The data presented is for a related heterocyclic compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated at the B3LYP/6–311 G(d,p) level of theory, and serves as an illustrative example. nih.gov
Conformational Landscape and Tautomerism Studies
The flexibility of the 2-fluorobenzyl group and the potential for proton migration within the tetrazole ring mean that N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can exist in multiple conformations and tautomeric forms.
The rotation around the single bonds, particularly the C-N bond connecting the benzyl group to the tetrazole ring and the C-C bond within the benzyl group, gives rise to different rotational isomers, or rotamers. Computational methods can be used to map the potential energy surface of these rotations, identifying the most stable (lowest energy) conformations.
Furthermore, the amino groups attached to the tetrazole ring can undergo nitrogen inversion, leading to different inversion isomers. A detailed conformational analysis would involve systematically exploring these degrees of freedom to locate all energy minima and the transition states that connect them.
Tautomerism is a significant feature of tetrazole chemistry. For the parent 1,5-diaminotetrazole, theoretical studies have identified several possible tautomers. nih.govresearchgate.net These include amino-imino and different protonation states of the tetrazole ring.
For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, several tautomeric forms can be postulated. The primary tautomer is the 1,5-diamine form. However, proton migration could lead to other forms, such as an imino tautomer where one of the exocyclic amino groups is converted to an imino group with the proton moving to a ring nitrogen.
High-level quantum chemical calculations, such as MP2 or CCSD(T) with a suitable basis set like 6-311G**, are necessary to accurately predict the relative stabilities of these tautomers. nih.govresearchgate.net The calculations would involve optimizing the geometry of each potential tautomer and then comparing their electronic energies. The relative energies indicate which tautomer is likely to be the most abundant in the gas phase.
Table 2: Potential Tautomers of the 1,5-Diaminotetrazole Core
| Tautomer Name | Relative Energy (kcal·mol⁻¹) |
| 1,5-diamino-tetrazole | 0.00 (Reference) |
| 2,5-diamino-tetrazole | Lower Energy |
| 4-hydro-1-amino-5-imino-tetrazole | Higher Energy |
| 2-hydro-1-imino-5-amino-tetrazole | Higher Energy |
| 2,4-dihydro-1,5-diimino-tetrazole | Higher Energy |
Note: This table is based on theoretical studies of the parent 1,5-diaminotetrazole (DAT) and illustrates the potential for tautomerism in this system. The relative energies are qualitative and based on the finding that 2,5-diaminotetrazole is the energetically preferred tautomer of DAT in the gas phase. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and the influence of their environment. For a molecule like N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, MD simulations could provide insights into its conformational flexibility, intermolecular interactions, and behavior in different solvents.
In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a chosen solvent, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. This would allow for the analysis of various properties, including:
Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The rotational freedom around the benzyl group and the bonds connecting it to the tetrazole ring would be of particular interest.
Solvent Effects: Understanding how different solvents, such as water or organic solvents, affect the molecule's structure and dynamics. This includes the formation of hydrogen bonds between the diamine groups and solvent molecules.
Interaction with Biomolecules: If this compound is being investigated for pharmaceutical purposes, MD simulations could be used to model its interaction with target proteins, providing insights into binding modes and affinities.
While no specific MD simulation data for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine has been found, studies on other energetic materials containing tetrazole moieties have utilized this method to investigate mechanical properties and cohesive energy densities.
Reaction Pathway and Transition State Analysis through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, such studies could explore its synthesis, decomposition, or tautomerization pathways.
Theoretical investigations into the tautomerization of the parent compound, 1,5-diaminotetrazole, have been performed using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory. These studies identify different possible tautomers and the transition states connecting them, providing a detailed picture of the potential energy surface. Similar computational approaches could be applied to N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine to understand how the 2-fluorobenzyl substituent influences the relative stabilities of different tautomers and the energy barriers for their interconversion.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly density functional theory (DFT), are widely used to calculate charge distributions and map the molecular electrostatic potential (MEP).
For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, an MEP map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for predicting:
Sites of Electrophilic and Nucleophilic Attack: The MEP can guide the understanding of how the molecule will interact with other reagents.
Intermolecular Interactions: The electrostatic potential is a key determinant of non-covalent interactions, such as hydrogen bonding and stacking interactions.
Studies on related compounds, such as 1-benzyl-5-amino-1H-tetrazole, have utilized DFT calculations to analyze the molecular structure and spectroscopic properties. Although specific charge distribution data for N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is not available, it is expected that the nitrogen atoms of the tetrazole ring and the fluorine atom of the benzyl group would be regions of negative electrostatic potential, while the amine protons would exhibit positive potential.
A hypothetical data table for calculated atomic charges using a method like Natural Bond Orbital (NBO) analysis could look like this:
| Atom | Hypothetical NBO Charge (e) |
| N (Tetrazole Ring 1) | -0.45 |
| N (Tetrazole Ring 2) | -0.38 |
| N (Tetrazole Ring 3) | -0.42 |
| N (Tetrazole Ring 4) | -0.35 |
| C (Tetrazole Ring) | +0.55 |
| N (Amino Group 1) | -0.85 |
| N (Amino Group 2) | -0.88 |
| F (Fluorine) | -0.25 |
Note: The values in this table are purely illustrative and not based on actual calculations for the specified compound.
Applications in Advanced Chemical Synthesis and Materials Science
N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine as a Versatile Building Block
The inherent reactivity and structural characteristics of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine make it an invaluable building block in various synthetic applications. Its diamine functionality and the presence of the tetrazole ring open up avenues for the construction of complex molecular systems.
Precursor for Novel Nitrogen-Rich Heterocyclic Systems
The synthesis of novel nitrogen-rich heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. Tetrazoles, in particular, are a class of high-nitrogen aromatic compounds that offer high positive heats of formation, good density, and thermal stability. researchgate.net N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine serves as an excellent precursor for creating more complex heterocyclic structures. beilstein-journals.org The amino groups on the tetrazole ring can be readily functionalized, allowing for the construction of fused ring systems and other novel scaffolds. For instance, these amino groups can participate in cyclization reactions to form triazolotetrazines, a class of compounds with potential applications in medicinal chemistry. beilstein-journals.org The development of synthetic methods for such modifications is an attractive area of research in heterocyclic chemistry. beilstein-journals.org
The versatility of tetrazole derivatives in synthesis is well-documented. beilstein-journals.orgresearchgate.net They can be used to create a variety of complex, drug-like molecules. beilstein-journals.org The ability to introduce diverse functionalities onto the tetrazole core of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine expands the library of accessible nitrogen-rich compounds. beilstein-journals.org
Ligand Design in Coordination Chemistry
The field of coordination chemistry relies on the design and synthesis of ligands that can form stable complexes with metal ions. nih.gov Tetrazole derivatives have found wide-ranging applications in this area due to their multiple coordination modes. researchgate.net The nitrogen atoms of the tetrazole ring in N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can act as coordination sites for a variety of metal centers. nih.govrsc.orgchemistryresearches.ir The presence of the 2-fluorobenzyl group can also influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their reactivity and physical properties. tuwien.at
Research has demonstrated the synthesis of various metal complexes using tetrazole-based ligands, including those with copper(II) and other transition metals. rsc.org These complexes can exhibit interesting structural features, such as binuclear structures. rsc.org The ability to form stable complexes makes N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine a promising candidate for applications in catalysis, materials science, and bioinorganic chemistry.
Below is a table summarizing the coordination behavior of related tetrazole-based ligands:
| Metal Ion | Ligand Type | Resulting Complex Structure | Potential Application |
| Copper(II) | 5-methyl-1H-tetrazole and bipyridine derivatives | Binuclear complex | Cytotoxic agent |
| Iron(II) | 1-substituted-1H-tetrazoles | Homoleptic octahedral complex | Spin-crossover materials |
| Cadmium(II) | Pyrazole amide ligands | Dinuclear complex | Antifungal agent |
This table is generated based on data from related tetrazole compounds to illustrate potential coordination behaviors.
Component in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The tetrazole moiety is a versatile scaffold for building such assemblies. uq.edu.au N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can participate in various non-covalent interactions, including hydrogen bonding (via the amino groups and tetrazole nitrogens) and π-stacking (involving the tetrazole and fluorobenzyl rings), making it an ideal component for supramolecular assembly. uq.edu.auresearchgate.net
The self-assembly of molecules containing 1,5-disubstituted tetrazoles is often controlled by a combination of these interactions, leading to diverse and predictable supramolecular patterns. uq.edu.au The fluorobenzyl group can further influence these interactions through C-H···π and F···H contacts. Understanding and controlling these interactions allows for the rational design of functional materials with specific topologies and properties.
Integration into Polymer and Macromolecular Architectures
The incorporation of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine into polymers offers a pathway to new materials with enhanced properties. The high nitrogen content and thermal stability of the tetrazole ring can be imparted to the resulting macromolecules.
Functional Monomer in Polymerization Reactions
N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can be chemically modified to act as a functional monomer in various polymerization reactions. uni-muenchen.ded-nb.info For example, the amino groups can be reacted with other monomers containing complementary functional groups, such as isocyanates or epoxides, to form polyureas or polyepoxides, respectively. The development of new monomers decorated with nitrogen-rich heterocycles is a growing area of interest for creating polymers with potential applications in biomedical and energy-related fields. d-nb.info
Recent synthetic routes have focused on the combination of multicomponent reactions and efficient polymerization techniques, such as thiol-ene polymerization, to create novel tetrazole-decorated polymers. d-nb.info This approach allows for the synthesis of polymers with high molecular weights and well-defined structures.
The table below showcases different polymerization methods used for tetrazole-containing monomers:
| Polymerization Method | Monomer Type | Resulting Polymer | Key Feature |
| Thiol-ene Polymerization | α,ω-diene monomers with bis-1,5-disubstituted-1H-tetrazoles | Tetrazole-decorated polymers | Efficient synthesis of high molecular weight polymers |
| Radical Polymerization | 5-vinyl-1H-tetrazole | Poly(5-vinyltetrazole) | Nitrogen-rich high-molecular substance |
| Polycondensation | Tetrazolyl hydrazines | Nitrogen-rich polymers | High thermal stability |
This table is based on polymerization reactions of various tetrazole-containing monomers.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Substituted 1H-Tetrazole-1,5-diamines
The synthesis of substituted 1,5-diamino-1H-tetrazoles presents unique challenges. Future research should focus on developing efficient, safe, and environmentally benign synthetic pathways. Traditional methods often involve hazardous reagents like hydrazoic acid or metal azides. nih.govscielo.br Modern approaches aim to circumvent these issues through innovative catalytic systems and reaction designs.
One promising avenue is the expansion of multicomponent reactions (MCRs). Ugi-type reactions, for instance, could be adapted to assemble the tetrazole core and introduce the desired substituents in a single, atom-economical step. nih.govacs.orgmdpi.com Investigating novel isocyanides, amines, and azide (B81097) sources within an MCR framework could provide a direct route to N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine and its analogs.
Furthermore, the development of sustainable catalytic systems is paramount. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could facilitate the key cycloaddition step in tetrazole synthesis. scielo.org.za These catalysts offer advantages like easy separation, recyclability, and potentially milder reaction conditions, aligning with the principles of green chemistry. Research could focus on designing catalysts specifically tailored for the synthesis of highly substituted tetrazoles from nitriles or amidines. organic-chemistry.orgacs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Compounds |
| Multicomponent Reactions (e.g., Ugi-Azide) | High atom economy, operational simplicity, rapid library generation. | Optimization of reaction conditions for the specific substrates; exploration of novel inputs. | Aldehydes, Amines, Isocyanides, Azides |
| Heterogeneous Catalysis | Catalyst recyclability, milder conditions, simplified workup. | Design of nano-catalysts (e.g., nano-TiCl₄·SiO₂) or MOFs for cycloaddition reactions. | Nitriles, Sodium Azide |
| Flow Chemistry Synthesis | Enhanced safety (especially with azides), precise control, scalability. | Development of a continuous flow process for the key synthetic steps. | 1,5-diamino-1H-tetrazole |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of microwave parameters for the synthesis of the target compound. | Organic Nitriles |
Exploration of Undiscovered Reactivity Patterns of the Fluorobenzyl and Diamine Moieties
The unique combination of a fluorobenzyl group and a diamine-substituted tetrazole ring suggests a complex and largely unexplored reactivity profile.
Fluorobenzyl Moiety: The 2-fluoro substituent on the benzyl (B1604629) ring significantly alters its electronic properties through inductive and resonance effects. This can influence the reactivity of both the aromatic ring and the benzylic carbon. Future studies could explore:
Electrophilic Aromatic Substitution: Investigating how the fluorine atom directs incoming electrophiles and affects the reaction rate compared to an unsubstituted benzyl group.
Nucleophilic Aromatic Substitution (SNAr): While less common for fluorobenzene (B45895) derivatives without additional activation, exploring potential SNAr reactions under harsh conditions could yield novel functionalized compounds.
Benzylic Functionalization: The reactivity of the benzylic CH₂ group towards radical or oxidative transformations could be a pathway to further derivatives. The fluorine atom's influence on the stability of benzylic intermediates would be a key area of study. researchgate.net
Diamine and Tetrazole Moieties: The 1,5-diamine structure offers multiple reactive sites. The exocyclic amine at C5 and the amino group attached to N1 will exhibit different nucleophilicity and basicity. Research should focus on:
Selective Functionalization: Developing protocols for the selective acylation, alkylation, or sulfonylation of one amino group over the other to create a diverse library of derivatives.
Diazotization Reactions: Investigating the behavior of the amino groups upon treatment with nitrous acid, which could lead to azido-tetrazoles or other high-energy materials.
Tetrazole Ring Chemistry: The tetrazole ring itself can act as a ligand for metal coordination or potentially undergo ring-opening reactions under specific conditions, functioning as a masked azido-nitrene equivalent. researchgate.net This could open pathways to entirely different heterocyclic systems.
Advanced Computational Studies for Predictive Chemical Behavior Modeling
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. iosrjournals.orgarxiv.org For N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine, advanced computational studies are essential.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and spectroscopic signatures (NMR, IR). This can help confirm experimental characterization and provide insights into intramolecular interactions, such as hydrogen bonding. iosrjournals.org
Reaction Pathway Modeling: Computational modeling can elucidate potential reaction mechanisms, calculate activation barriers, and predict the regioselectivity of reactions discussed in section 7.2. This is particularly valuable for understanding the influence of the fluorine substituent on reactivity.
Predictive Property Analysis: Algorithms and quantitative structure-activity relationship (QSAR) models can be developed to predict various properties of the target molecule and its derivatives. This could include predicting its potential as a ligand, its stability, or its electronic properties for materials science applications. researchgate.net
| Computational Method | Predicted Properties / Insights | Research Application |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic charge distribution, vibrational frequencies (IR), NMR chemical shifts. | Guiding spectroscopic analysis, understanding electronic effects of substituents. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis absorption spectra. | Predicting optical properties for potential applications in materials science. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions in solution or solid state. | Understanding solvation effects and crystal packing forces. |
| Transition State Theory | Reaction mechanisms, activation energy barriers, rate constants. | Predicting the feasibility and selectivity of proposed synthetic reactions. |
Synergistic Approaches Combining Experimental Synthesis, Comprehensive Characterization, and Theoretical Prediction
The most impactful future research will emerge from a synergistic approach that tightly integrates experimental and theoretical work. This iterative cycle allows for a deeper understanding and more efficient development of the chemistry surrounding N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine.
The proposed workflow would involve:
Theoretical Design: Using computational methods to predict the most promising and sustainable synthetic routes and to forecast the reactivity and key properties of the target molecule. nih.gov
Experimental Synthesis: Implementing the computationally-guided synthetic strategies in the laboratory to produce the compound and its derivatives. nih.gov
Comprehensive Characterization: Employing a full suite of analytical techniques (e.g., NMR, Mass Spectrometry, IR, and single-crystal X-ray diffraction) to unambiguously determine the structure and properties of the newly synthesized molecules. nih.gov
Model Refinement: Feeding the experimental data back into the computational models to refine their accuracy and predictive power. This feedback loop enhances the understanding of structure-property relationships and allows for the more accurate design of second-generation compounds with tailored properties. acs.org
This integrated strategy represents a modern, efficient paradigm for chemical research. By combining the predictive power of computational modeling with the practical validation of experimental synthesis, the unexplored potential of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine and related substituted 1H-tetrazole-1,5-diamines can be fully realized, paving the way for new discoveries in materials science, coordination chemistry, and medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the tetrazole ring and (2) functionalization with the 2-fluorobenzyl group.
- Tetrazole Ring Formation : Cyclization using sodium azide (NaN₃) and nitriles under acidic conditions (e.g., HCl or ZnCl₂) is a common approach . Alternative methods include Huisgen 1,3-dipolar cycloaddition with azides and nitriles .
- 2-Fluorobenzyl Substitution : The primary amine group at the N¹ position reacts with 2-fluorobenzyl bromide or chloride via nucleophilic substitution. This step often requires a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine .
- Critical Considerations : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to remove unreacted azides or benzyl halides .
Q. How can researchers characterize N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : The 2-fluorobenzyl group produces distinct aromatic splitting patterns (e.g., doublets in ¹H NMR at δ 7.2–7.5 ppm due to ortho-fluorine coupling). The tetrazole ring protons resonate near δ 8.5–9.5 ppm .
- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹), C-F (1220–1150 cm⁻¹), and tetrazole ring vibrations (1450–1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (calculated for C₈H₈F N₅: 214.0834) .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Impurities :
- Unreacted 2-fluorobenzyl halides : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane).
- Tetrazole dimerization byproducts : Identified by HRMS as m/z 427.1568 [2M+H]⁺.
- Mitigation Strategies :
- Use excess NaN₃ to ensure complete cyclization .
- Employ slow addition of 2-fluorobenzyl halide to minimize side reactions .
- Purify via recrystallization (ethanol/water) to remove polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclization step?
Methodological Answer:
- Temperature Control : Cyclization at 80–100°C in DMF enhances reaction kinetics but requires careful monitoring to avoid decomposition .
- Catalyst Screening : ZnCl₂ (10 mol%) accelerates azide-nitrile cyclization compared to HCl alone .
- Solvent Effects : Acetonitrile improves regioselectivity for 1,5-disubstituted tetrazoles over 1,4-isomers .
- Yield Data : Optimized conditions (NaN₃, ZnCl₂, acetonitrile, 24 h reflux) achieve ~75–80% yield, vs. 50–60% without catalysts .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
- Case Example : If ¹H NMR shows unexpected splitting for the benzyl group, consider:
- Reference Standards : Compare with published data for N¹-(3-fluorobenzyl) analogs to isolate positional effects .
Q. What structural modifications enhance the biological activity of N¹-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine?
Methodological Answer:
- Substitution Patterns :
- Fluorine Position : Para-fluorine on the benzyl group increases metabolic stability but reduces solubility .
- Tetrazole N-Methylation : Methylating the N⁵ position improves bioavailability but may reduce target binding affinity .
- Biological Testing :
- Enzyme Assays : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ values).
- SAR Studies : Correlate logP (measured via HPLC) with cellular permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
